molecular formula C19H13ClO4 B5511704 3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B5511704
M. Wt: 340.8 g/mol
InChI Key: ZGXLAEWCZIRLDM-OQLLNIDSSA-N
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Description

3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydrofuran ring, and a phenyl acetate moiety

Mechanism of Action

If the compound is a drug or an active substance, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes looking at safety data sheets and toxicological studies .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the dihydrofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.

    Formation of the phenyl acetate moiety: This can be accomplished through esterification reactions using phenol and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[3-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-12(21)23-17-4-2-3-13(10-17)9-15-11-18(24-19(15)22)14-5-7-16(20)8-6-14/h2-11H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXLAEWCZIRLDM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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